

5-Bromo-4-chloro-6-methoxypyrimidine: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 5-Bromo-4-chloro-6-methoxypyrimidine

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For distribution to: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical properties, reactivity, and analytical methodologies for **5-Bromo-4-chloro-6-methoxypyrimidine** (CAS No. 4319-88-4). This highly functionalized pyrimidine derivative serves as a versatile building block in medicinal chemistry and organic synthesis. Due to the limited availability of published experimental data for this specific compound, this guide incorporates predicted data based on structurally analogous compounds to provide a practical framework for its use.

Core Chemical Properties

A foundational understanding of the physicochemical properties of **5-Bromo-4-chloro-6-methoxypyrimidine** is essential for its proper handling, storage, and application in synthetic chemistry.

Property	Value	Source
CAS Number	4319-88-4	[1] [2]
Molecular Formula	C ₅ H ₄ BrCIN ₂ O	[1] [2]
Molecular Weight	223.46 g/mol	[1]
Appearance	Crystalline solid (predicted)	N/A
Melting Point	No data available	[3]
Boiling Point	No data available	[3]
Solubility	Soluble in organic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and ethanol. [4]	[4]
Storage	Store in an inert atmosphere at 2-8°C. [1]	[1]

Spectroscopic and Analytical Data

Rigorous structural elucidation is critical for any research involving novel compounds. While specific experimental spectra for **5-Bromo-4-chloro-6-methoxypyrimidine** are not widely published, the following tables summarize the predicted data based on the analysis of similar pyrimidine structures.[\[5\]](#)[\[6\]](#)

Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.6	Singlet	1H	H-2
~4.1	Singlet	3H	-OCH ₃

Note: The chemical shift of the pyrimidine proton is influenced by the electronegativity of the adjacent halogen substituents. The methoxy protons are expected to appear as a sharp singlet.[5]

Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ , ppm)	Assignment
~170	C-6
~160	C-4
~158	C-2
~110	C-5
~55	-OCH ₃

Note: The carbon atoms directly attached to nitrogen and oxygen (C-2, C-4, C-6) are expected to be the most downfield. The carbon bearing the bromine atom (C-5) will also be significantly shifted.[5]

Predicted Mass Spectrometry Data

m/z Value	Assignment
~222/224/226	[M] ⁺

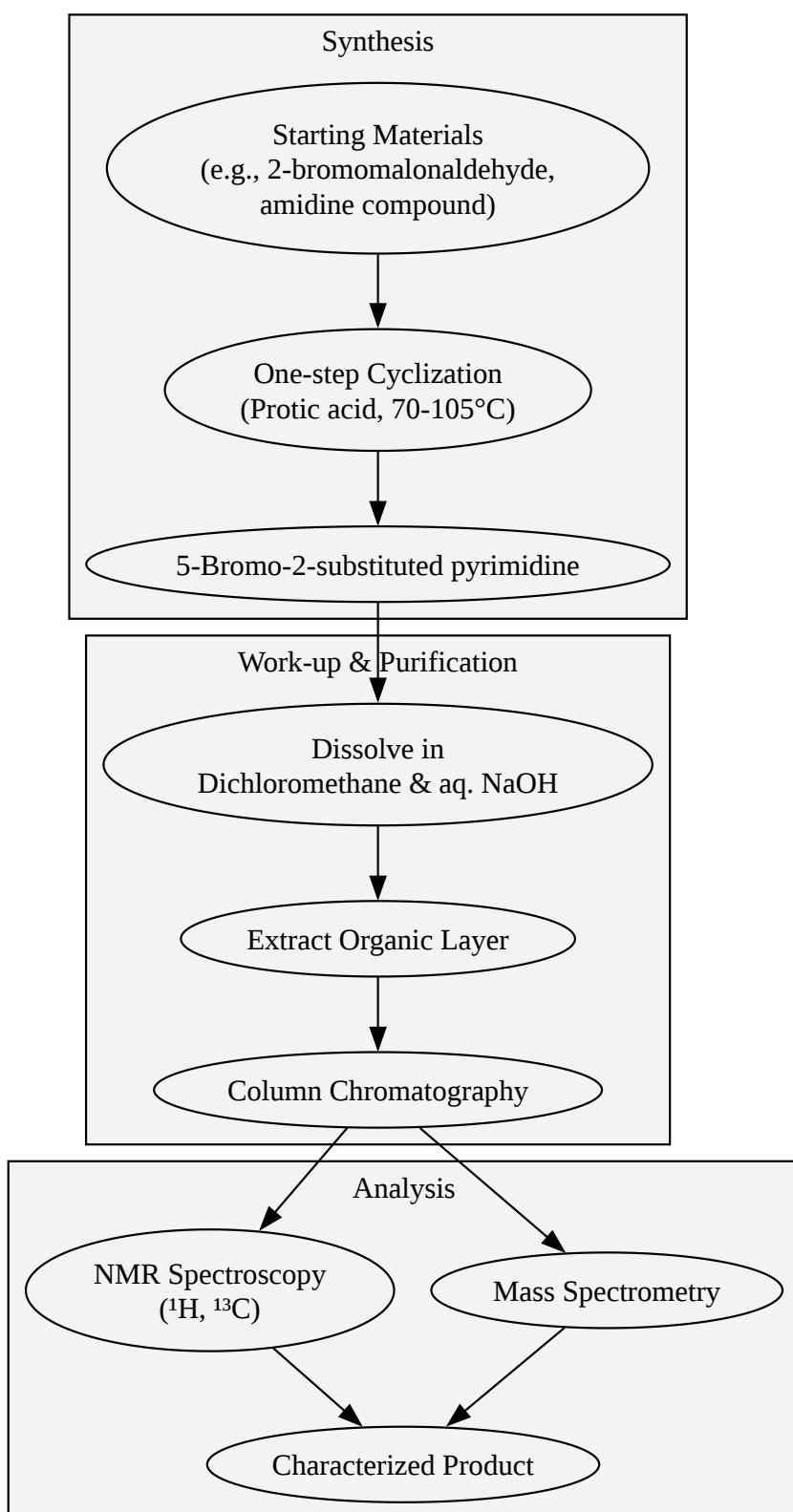
Note: The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br/~50.7%, ⁸¹Br/~49.1%), and chlorine (³⁵Cl/~75.8%, ³⁷Cl/~24.2%).^[6]

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis and analysis of **5-Bromo-4-chloro-6-methoxypyrimidine** and its derivatives. These methodologies are based on standard practices for similar compounds.

Synthesis of Substituted Pyrimidines

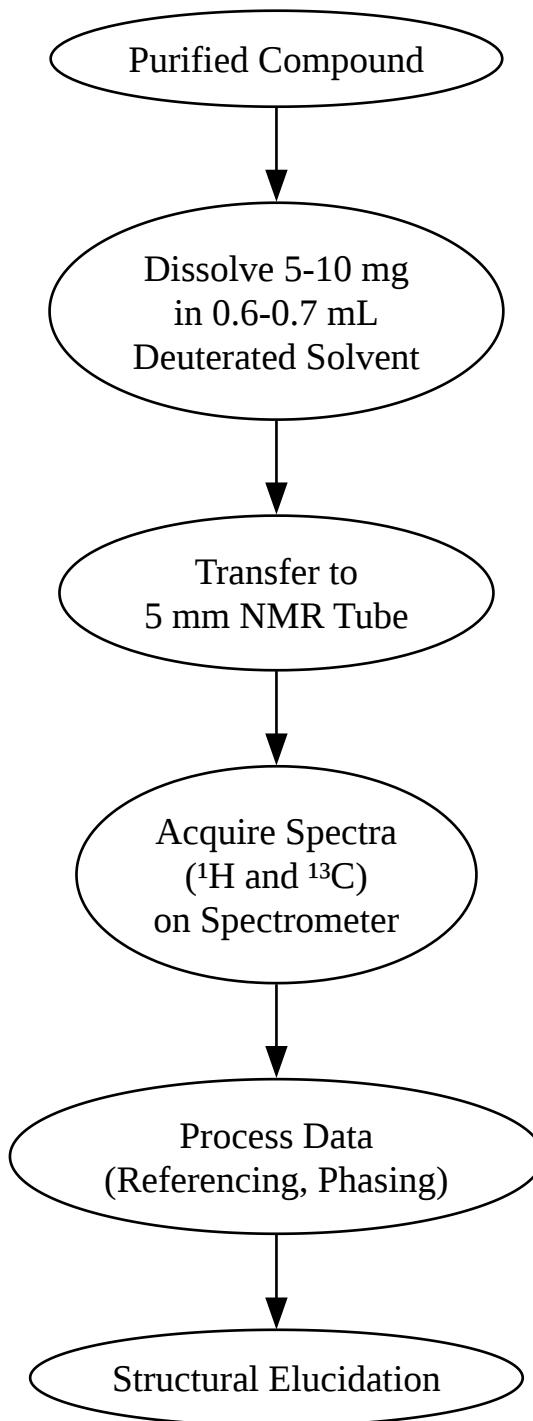
The synthesis of pyrimidine derivatives often involves the condensation of a dicarbonyl compound or its equivalent with an amidine, followed by functional group manipulations. For **5-Bromo-4-chloro-6-methoxypyrimidine**, a likely synthetic route involves the chlorination and subsequent methylation of a brominated pyrimidine precursor.

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Caption: General workflow for synthesis and characterization.

NMR Data Acquisition

- Sample Preparation: Weigh 5-10 mg of the purified compound. Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl_3 ; Dimethyl sulfoxide- d_6 , DMSO-d_6) in a standard 5 mm NMR tube.[\[5\]](#)
- ^1H NMR Data Acquisition: Acquire the spectrum on a 300 or 500 MHz NMR spectrometer. Typical acquisition parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 16-64 scans. Reference the chemical shifts to the residual solvent peak.[\[5\]](#)
- ^{13}C NMR Data Acquisition: Acquire the spectrum on the same spectrometer using a proton-decoupled pulse sequence. Typical parameters include a 30-45° pulse angle, an acquisition time of 1-2 seconds, a relaxation delay of 2-10 seconds, and 1024-4096 scans. Reference the chemical shifts to the solvent peak.[\[5\]](#)

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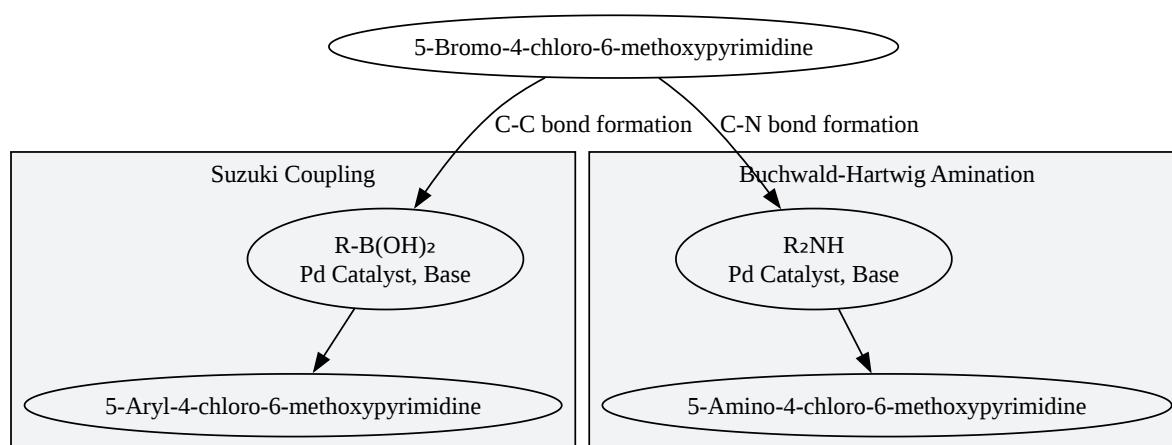
Caption: Workflow for NMR data acquisition and analysis.

Mass Spectrometry Data Acquisition

- **Sample Introduction:** Introduce the sample into the ion source via a direct insertion probe or as the eluent from a gas or liquid chromatograph.
- **Ionization:** For a volatile and thermally stable compound, Electron Ionization (EI) is a common technique. Molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. For less volatile or thermally labile compounds, a soft ionization technique like Electrospray Ionization (ESI) is preferable, which typically generates protonated molecules ($[M+H]^+$).
- **Mass Analysis:** The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Data Interpretation:** Analyze the resulting mass spectrum to determine the molecular weight and fragmentation pattern, which aids in structural confirmation. The isotopic cluster for the molecular ion is particularly informative for halogenated compounds.^[6]

Key Chemical Transformations

The reactivity of **5-Bromo-4-chloro-6-methoxypyrimidine** is characterized by the presence of two different halogen atoms, allowing for selective functionalization through various cross-coupling and nucleophilic substitution reactions.



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Caption: Major palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

In palladium-catalyzed reactions, the C-Br bond at the 5-position is generally more reactive than the C-Cl bond at the 4-position. This differential reactivity allows for selective functionalization at the C-5 position.

General Protocol for Suzuki-Miyaura Coupling:

- Reaction Setup: In a dry, inert-atmosphere flask, combine **5-Bromo-4-chloro-6-methoxypyrimidine** (1.0 equiv.), an arylboronic acid (1.1-1.5 equiv.), a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 2-5 mol%), and a base (e.g., K_2CO_3 , 2.0 equiv.).
- Solvent Addition: Add a degassed solvent system (e.g., toluene/ethanol/water).
- Reaction Execution: Heat the mixture, typically between 80 and 100 °C, and monitor the reaction progress by TLC or LC-MS.
- Work-up: After completion, cool the mixture and dilute it with an organic solvent (e.g., ethyl acetate). Wash with water and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

General Protocol for Buchwald-Hartwig Amination:

- Reaction Setup: To a dry, inert-atmosphere flask, add **5-Bromo-4-chloro-6-methoxypyrimidine** (1.0 equiv.), a palladium catalyst (e.g., $\text{Pd}_2(\text{dba})_3$, 1-5 mol%), a suitable ligand (e.g., Xantphos, 2-10 mol%), and a base (e.g., Cs_2CO_3 , 1.5-2.0 equiv.).
- Reagent Addition: Add the amine (1.1-1.5 equiv.) and a dry, degassed solvent (e.g., toluene, dioxane).
- Reaction Execution: Heat the mixture, typically between 80 and 110 °C, and monitor for completion.

- Work-up: After cooling, dilute the reaction with an organic solvent and filter through a pad of celite to remove inorganic salts.
- Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the product by column chromatography.

Safety and Handling

While a specific safety data sheet (SDS) for **5-Bromo-4-chloro-6-methoxypyrimidine** is not readily available, data from structurally similar compounds such as 5-Bromo-4-chloro-6-methylpyrimidine suggest the following precautions:

- Hazard Statements: May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[\[7\]](#)
- Precautionary Statements:
 - Prevention: Wash hands thoroughly after handling. Wear protective gloves, protective clothing, eye protection, and face protection. Use only outdoors or in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray.[\[7\]](#)
 - Response: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of water. If inhaled, remove person to fresh air. If swallowed, rinse mouth and get medical help.[\[7\]](#)
 - Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[\[7\]](#)
 - Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[\[7\]](#)

It is imperative to consult the specific safety data sheet provided by the supplier before handling this chemical and to perform a thorough risk assessment for any planned experimental work.

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- To cite this document: BenchChem. [5-Bromo-4-chloro-6-methoxypyrimidine: A Technical Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b372461#5-bromo-4-chloro-6-methoxypyrimidine-chemical-properties>

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